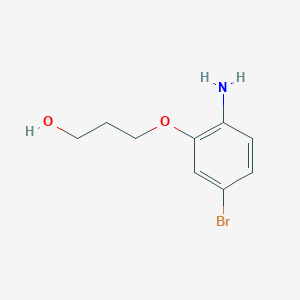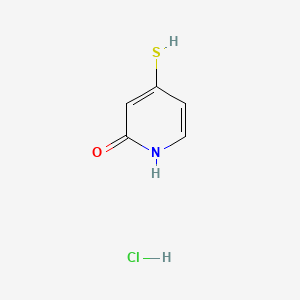![molecular formula C5H13BrN2O2S B13479551 [(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans is a chemical compound with the molecular formula C5H13BrN2O2S and a molecular weight of 245.1379 . This compound is notable for its unique structure, which includes a cyclobutyl ring substituted with an amino group and a methanesulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans typically involves the following steps:
Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is attached through sulfonamide formation reactions, typically involving methanesulfonyl chloride and a suitable base.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to a sulfonic acid.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfonic acids.
Substitution Products: Alkylated amines.
Scientific Research Applications
[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans can be compared with other similar compounds to highlight its uniqueness:
[(1r,3r)-3-Aminocyclobutyl]methanol hydrochloride: This compound has a similar cyclobutyl ring structure but differs in the functional groups attached, leading to different chemical and biological properties.
[(1r,3r)-3-Methylcyclohexanol: Although it shares the cyclohexanol structure, the presence of a methyl group instead of an amino group results in distinct reactivity and applications.
Properties
Molecular Formula |
C5H13BrN2O2S |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(3-aminocyclobutyl)methanesulfonamide;hydrobromide |
InChI |
InChI=1S/C5H12N2O2S.BrH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H |
InChI Key |
BZQXFWNVNBNQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CS(=O)(=O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


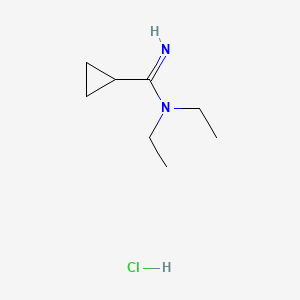

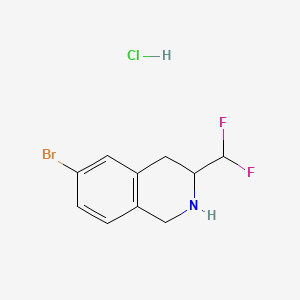
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
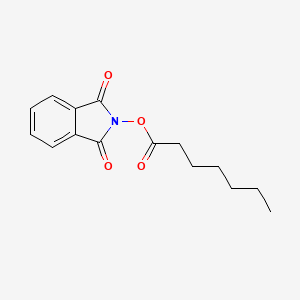
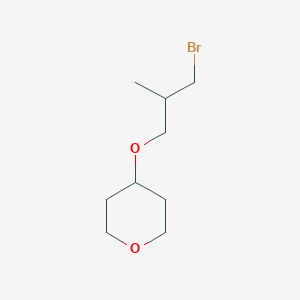

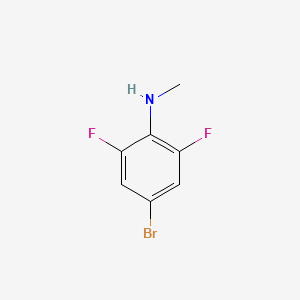
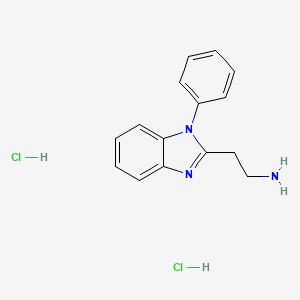
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
